molecular formula C18H19N5O2 B2719589 2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878421-17-1

2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2719589
CAS No.: 878421-17-1
M. Wt: 337.383
InChI Key: RECBAQCIEJDRCP-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, has revealed insights into their synthesis and properties. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, demonstrating the chemical reactivity and potential for further derivatization of such structures (Coburn & Taylor, 1982). Furthermore, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcases the versatility of these purine analogs in medicinal chemistry applications (Simo, Rybár, & Alföldi, 1998).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins, inhibiting certain pathways, etc .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its properties, potential applications, or unanswered questions about its behavior .

Properties

IUPAC Name

2,4,7-trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-6-5-7-13(8-11)10-22-12(2)9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBAQCIEJDRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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